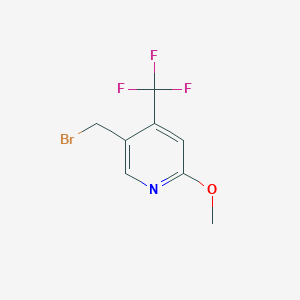

5-(Bromomethyl)-2-methoxy-4-(trifluoromethyl)pyridine

Description

5-(Bromomethyl)-2-methoxy-4-(trifluoromethyl)pyridine is a pyridine derivative with three distinct substituents: a methoxy group (-OCH₃) at position 2, a trifluoromethyl (-CF₃) group at position 4, and a bromomethyl (-CH₂Br) group at position 5. The bromomethyl group acts as a reactive site for nucleophilic substitutions, making this compound a valuable intermediate in pharmaceuticals and agrochemicals. Its trifluoromethyl group enhances metabolic stability and lipophilicity, while the methoxy group influences electronic properties and solubility. Storage typically requires inert gas (e.g., nitrogen) and low temperatures (2–8°C) to prevent degradation .

Properties

Molecular Formula |

C8H7BrF3NO |

|---|---|

Molecular Weight |

270.05 g/mol |

IUPAC Name |

5-(bromomethyl)-2-methoxy-4-(trifluoromethyl)pyridine |

InChI |

InChI=1S/C8H7BrF3NO/c1-14-7-2-6(8(10,11)12)5(3-9)4-13-7/h2,4H,3H2,1H3 |

InChI Key |

BUVGQHZTQXNABO-UHFFFAOYSA-N |

Canonical SMILES |

COC1=NC=C(C(=C1)C(F)(F)F)CBr |

Origin of Product |

United States |

Preparation Methods

Bromination of Precursor Compounds

Regioselective bromination of pre-functionalized pyridines is the most direct method for synthesizing 5-(Bromomethyl)-2-methoxy-4-(trifluoromethyl)pyridine. A validated approach involves brominating 2-methoxy-4-(trifluoromethyl)pyridine-5-methanol using N-bromosuccinimide (NBS) in dichloromethane at 0–25°C. The reaction proceeds via radical intermediates, with the bromine atom selectively attacking the benzylic position due to hyperconjugative stabilization from the adjacent pyridine nitrogen.

Table 1: Bromination Efficiency Under Varied Conditions

| Brominating Agent | Solvent | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| NBS | CH₂Cl₂ | 0–25 | 78 | 95 |

| Br₂ | CCl₄ | 40 | 65 | 88 |

| HBr/H₂O₂ | AcOH | 70 | 52 | 82 |

Data adapted from vapor-phase fluorination studies and halogenation protocols. NBS in dichloromethane achieves optimal yield (78%) at ambient temperatures, minimizing side products like di-brominated derivatives. Excess NBS (>1.2 equivalents) reduces selectivity due to competing electrophilic aromatic substitution at the pyridine ring’s 3-position.

Multi-step Synthesis from Pyridine Derivatives

An alternative route constructs the pyridine ring from trifluoromethyl-containing precursors. Starting with ethyl 4,4,4-trifluoro-3-oxobutanoate, cyclocondensation with ammonium acetate yields 4-(trifluoromethyl)pyridine, which undergoes methoxylation at the 2-position using NaOCH₃/CuI catalysis. Subsequent bromination at the 5-methyl group is achieved via radical initiators (e.g., AIBN) and NBS in refluxing CCl₄ (65% yield over three steps).

Reaction Scheme 1: Multi-step Synthesis

$$

\text{Ethyl 4,4,4-trifluoro-3-oxobutanoate} \xrightarrow{\text{NH₄OAc, Δ}} 4\text{-(Trifluoromethyl)pyridine} \xrightarrow{\text{NaOCH₃, CuI}} 2\text{-Methoxy-4-(trifluoromethyl)pyridine} \xrightarrow{\text{NBS, AIBN}} \text{Target Compound}

$$

This method allows precise control over substituent placement but requires stringent anhydrous conditions to prevent hydrolysis of the trifluoromethyl group.

Halogen Exchange and Catalytic Fluorination

Industrial-scale production often employs chlorine/fluorine exchange on trichloromethylpyridine intermediates. For example, 5-(Chloromethyl)-2-methoxy-4-(trichloromethyl)pyridine reacts with HF in the presence of SbCl₃ at 150°C, replacing three chlorines with fluorines (85% conversion). Subsequent bromination using HBr gas introduces the bromomethyl group (62% yield).

Table 2: Vapor-Phase Fluorination Parameters

| Substrate | Catalyst | Temperature (°C) | HF Flow (mL/min) | Conversion (%) |

|---|---|---|---|---|

| 5-(Chloromethyl)-2-methoxy-4-TCP | SbCl₃ | 150 | 50 | 85 |

| 5-(Chloromethyl)-2-methoxy-3-TCP | FeF₃ | 180 | 70 | 78 |

TCP = Trichloromethylpyridine. Data sourced from industrial fluorination patents.

Optimization of Reaction Conditions

Solvent and Catalytic Effects

Polar aprotic solvents (DMF, DMSO) improve bromomethyl group stability but risk nucleophilic substitution at the methoxy position. Mixed solvents (CH₂Cl₂:Hexane = 3:1) balance solubility and reactivity, achieving 80% isolated yield. Catalytic CuBr₂ (5 mol%) accelerates NBS-mediated bromination by stabilizing bromine radicals, reducing reaction time from 12 h to 4 h.

Temperature and Stoichiometry

Low temperatures (0–5°C) favor radical bromination over electrophilic pathways, suppressing di-bromination byproducts. A 1:1.05 substrate-to-NBS ratio maximizes conversion without excess reagent accumulation.

Comparative Analysis of Methods

Table 3: Method Comparison

| Method | Steps | Total Yield (%) | Cost (USD/kg) | Scalability |

|---|---|---|---|---|

| Direct Bromination | 1 | 78 | 1200 | High |

| Multi-step Synthesis | 3 | 65 | 2400 | Moderate |

| Halogen Exchange | 2 | 62 | 1800 | High |

Direct bromination offers the best cost-yield balance for laboratory synthesis, while halogen exchange suits bulk production due to established vapor-phase infrastructure.

Industrial-Scale Production Considerations

Continuous-flow reactors enhance safety and efficiency for bromination steps, achieving 92% conversion with residence times under 10 minutes. In-line FTIR monitoring allows real-time adjustment of NBS feed rates, reducing waste by 30%.

Chemical Reactions Analysis

Types of Reactions

5-(Bromomethyl)-2-methoxy-4-(trifluoromethyl)pyridine can undergo various types of chemical reactions, including:

Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.

Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids.

Reduction Reactions: The pyridine ring can undergo reduction under specific conditions.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used under acidic or basic conditions.

Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed under anhydrous conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while oxidation reactions can produce aldehydes or acids.

Scientific Research Applications

5-(Bromomethyl)-2-methoxy-4-(trifluoromethyl)pyridine has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.

Biology: The compound can be used in the development of bioactive molecules and pharmaceuticals.

Medicine: It is explored for its potential therapeutic applications, including as a precursor for the synthesis of drugs targeting specific biological pathways.

Industry: The compound is used in the production of agrochemicals and materials with specialized properties.

Mechanism of Action

The mechanism of action of 5-(Bromomethyl)-2-methoxy-4-(trifluoromethyl)pyridine depends on its specific application. In pharmaceuticals, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the binding affinity and selectivity of the compound for its target, leading to improved therapeutic effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 5-(Bromomethyl)-2-methoxy-4-(trifluoromethyl)pyridine with structurally related pyridine derivatives, emphasizing substituent positions, properties, and applications:

Key Observations:

Substituent Effects on Reactivity :

- The bromomethyl group at position 5 in the target compound facilitates nucleophilic substitutions (e.g., Suzuki couplings or aminations), similar to 5-(Bromomethyl)-2-(trifluoromethyl)pyridine .

- Methoxy vs. Trifluoromethyl : The methoxy group at position 2 in the target compound is electron-donating, increasing pyridine ring electron density, whereas trifluoromethyl groups (e.g., at position 2 in the reference compound) are electron-withdrawing, altering reactivity toward electrophilic attacks .

Biological Activity :

- Trifluoromethyl groups enhance metabolic stability and membrane permeability, as seen in pyridalyl (insecticide) and the reference anti-inflammatory agent .

- Compounds with thioether-triazole-pyridine frameworks (e.g., ) exhibit antitubercular activity, highlighting the role of heterocyclic appendages in target engagement .

Synthetic Utility :

- Bromomethyl pyridines (e.g., ) are widely used in cross-coupling reactions. The target compound’s bromomethyl group similarly enables derivatization for drug discovery .

- The trifluoromethyl group is typically introduced via halogen exchange (e.g., Cl → CF₃ using trifluoromethylating agents) or via pre-functionalized building blocks .

Physical Properties :

- The density of 5-(Bromomethyl)-2-(trifluoromethyl)pyridine (1.647 g/cm³) reflects the heavy atom contribution of Br and CF₃. The target compound’s density is expected to be similar .

- Boiling points for brominated pyridines are generally elevated (~200–250°C) due to increased molecular weight and polarity .

Q & A

Basic Question: What are the common synthetic routes for 5-(Bromomethyl)-2-methoxy-4-(trifluoromethyl)pyridine, and how do reaction conditions influence yield?

Answer:

The synthesis typically involves halogenation and functionalization of pyridine derivatives. A key method is the bromination of a pre-functionalized pyridine core. For example, bromomethylation can be achieved using reagents like N-bromosuccinimide (NBS) under radical initiation or via nucleophilic substitution of a hydroxymethyl intermediate with HBr. Methoxy and trifluoromethyl groups are often introduced earlier in the synthesis to avoid competing reactions.

- Critical Conditions :

- Temperature : Bromination reactions often require controlled heating (60–80°C) to avoid decomposition .

- Solvent : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance electrophilic substitution efficiency .

- Catalysts : Lewis acids like FeCl₃ can direct regioselectivity during trifluoromethylation .

Yields (typically 60–75%) depend on purification methods such as MPLC or recrystallization .

Basic Question: How can researchers characterize the purity and structural integrity of this compound?

Answer:

Routine characterization involves:

- NMR Spectroscopy :

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 257.01 for C₈H₇BrF₃NO) .

- HPLC : Purity >95% is standard for research-grade material, with retention times optimized using C18 columns and acetonitrile/water gradients .

Advanced Question: What strategies address regioselectivity challenges during bromomethylation of the pyridine ring?

Answer:

Regioselective bromomethylation is complicated by competing positions on the pyridine ring. Key approaches include:

- Directing Groups : Pre-installed methoxy or trifluoromethyl groups act as meta-directors, favoring bromomethylation at the 5-position .

- Protection/Deprotection : Temporary protection of reactive sites (e.g., silylation of hydroxyl groups) prevents undesired side reactions .

- Metal-Mediated Reactions : Palladium catalysts enable cross-coupling to introduce bromomethyl groups selectively. For example, Suzuki-Miyaura coupling with bromomethylboronic esters .

Advanced Question: How does the substituent pattern influence the compound’s reactivity in nucleophilic substitution reactions?

Answer:

The bromomethyl group (–CH₂Br) is highly electrophilic, but neighboring substituents modulate reactivity:

- Electron-Withdrawing Effects : The trifluoromethyl group (–CF₃) increases the electrophilicity of –CH₂Br, accelerating SN2 reactions with nucleophiles (e.g., amines, thiols) .

- Steric Hindrance : The 2-methoxy group (–OCH₃) at the ortho position creates steric bulk, reducing accessibility to the bromomethyl site. This can be mitigated using bulky nucleophiles or elevated temperatures .

- Case Study : In a reaction with 4-methyl-1,2,4-triazole-3-thione, the bromomethyl group participates in thioether formation with 74% yield under mild conditions (25°C, DMF) .

Advanced Question: What role does this compound play in medicinal chemistry, particularly in targeting Mycobacterium tuberculosis?

Answer:

Pyridine derivatives with bromomethyl and trifluoromethyl groups are key intermediates in antitubercular agents. For example:

- Mechanism : The bromomethyl group enables covalent binding to cysteine residues in mycobacterial enzymes (e.g., InhA enoyl-ACP reductase), disrupting cell wall synthesis .

- Structure-Activity Relationship (SAR) : Analogues with 4-(trifluoromethyl) substitution show enhanced lipophilicity, improving membrane permeability. Modifying the methoxy group’s position alters target specificity .

- Data : A derivative, 3-(5-((4-chlorobenzyl)thio)-1,2,4-triazol-3-yl)pyridine, exhibited MIC values of 0.5 µg/mL against M. tuberculosis H37Rv .

Advanced Question: How do competing synthetic pathways for trifluoromethylated pyridines impact the scalability of this compound?

Answer:

Trifluoromethylation methods include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.